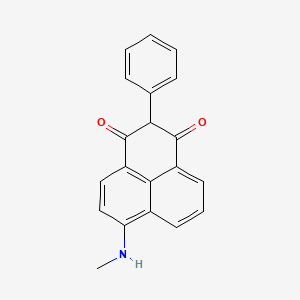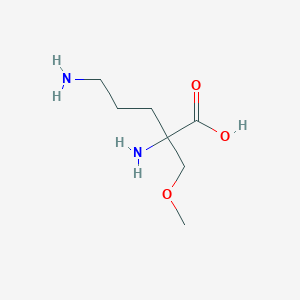
2-(Methoxymethyl)ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)ornithine is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a methoxymethyl group attached to the ornithine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)ornithine typically involves the protection of the amino and carboxyl groups of ornithine, followed by the introduction of the methoxymethyl group. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methoxymethyl)ornithine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The compound can be reduced to remove the methoxymethyl group, reverting to ornithine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of 2-(Formylmethyl)ornithine.
Reduction: Formation of ornithine.
Substitution: Formation of various substituted ornithine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxymethyl)ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)ornithine involves its interaction with various enzymes and metabolic pathways. The methoxymethyl group can influence the compound’s binding affinity and specificity for certain enzymes, potentially altering their activity. This can lead to changes in metabolic processes and the production of specific metabolites.
Comparaison Avec Des Composés Similaires
Ornithine: The parent compound, involved in the urea cycle.
2-(Hydroxymethyl)ornithine: Similar structure with a hydroxymethyl group instead of methoxymethyl.
2-(Ethoxymethyl)ornithine: Contains an ethoxymethyl group, offering different chemical properties.
Uniqueness: 2-(Methoxymethyl)ornithine is unique due to the presence of the methoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
111656-36-1 |
|---|---|
Formule moléculaire |
C7H16N2O3 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2,5-diamino-2-(methoxymethyl)pentanoic acid |
InChI |
InChI=1S/C7H16N2O3/c1-12-5-7(9,6(10)11)3-2-4-8/h2-5,8-9H2,1H3,(H,10,11) |
Clé InChI |
YGLAQKPSNWHFSL-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCCN)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
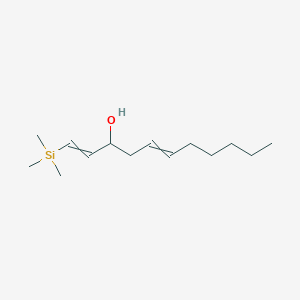

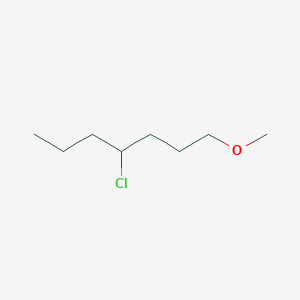
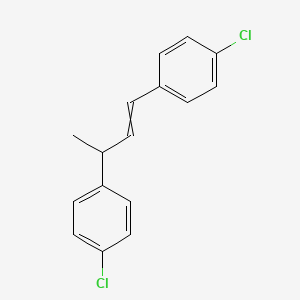
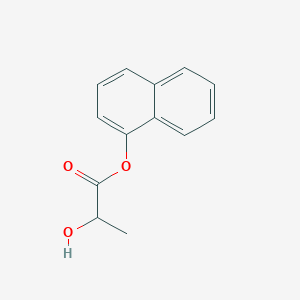
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
